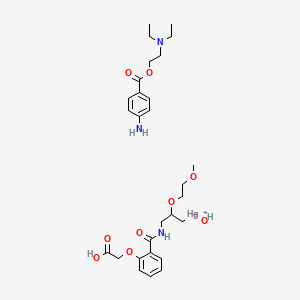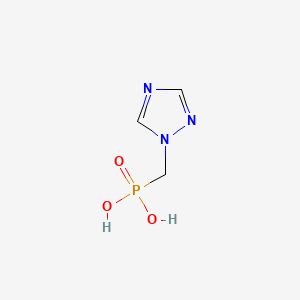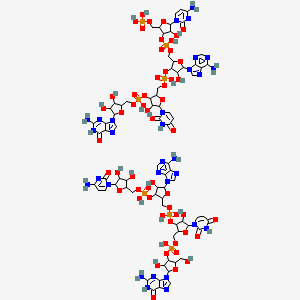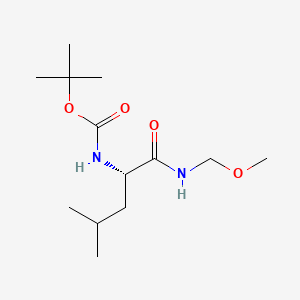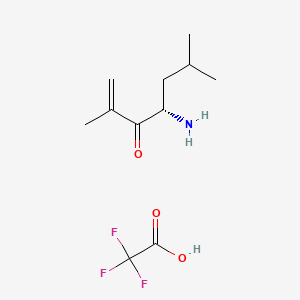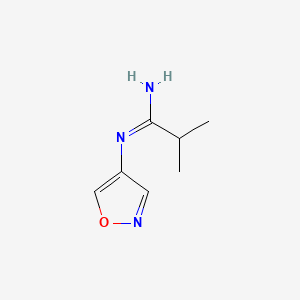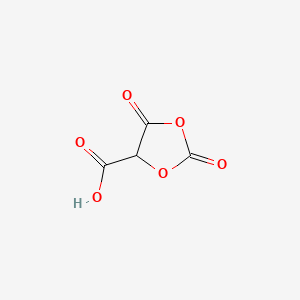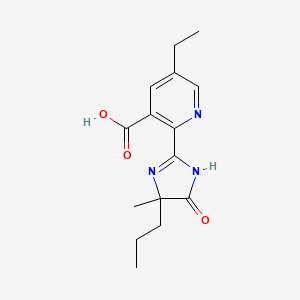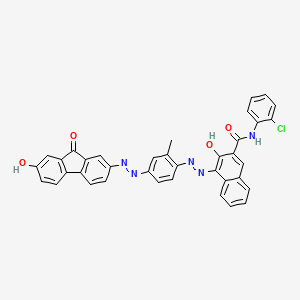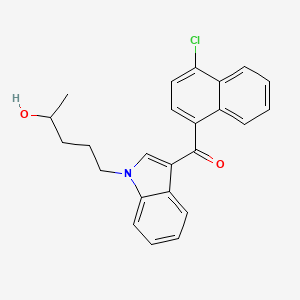
JWH 398 N-(4-羟基戊基) 代谢物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
JWH 398 N-(4-羟基戊基) 代谢物是一种合成大麻素 (CB),它可激活中枢 CB₁ 和外周 CB₂ 受体。 据报道,它是一种存在于草本产品中的掺杂剂 。该化合物是 JWH 398 预期的 I 期代谢物,可在血清和尿液中检测到。
科学研究应用
化学: 作为一种合成大麻素,它有助于我们了解 CB 受体相互作用。
生物学: 它可以作为研究大麻素相关途径的工具。
医学: 研究可以探索其对内源性大麻素系统的影响。
工业: 在草本产品中检测到它,突出了其在法医分析中的相关性。
作用机制
JWH 398 N-(4-羟基戊基) 代谢物发挥作用的确切机制尚不清楚。需要进一步研究来阐明其分子靶标和信号通路。
生化分析
Molecular Mechanism
The molecular mechanism of JWH 398 N-(4-hydroxypentyl) metabolite involves binding interactions with cannabinoid receptors. This binding can lead to the activation or inhibition of various signaling pathways, resulting in changes in gene expression. The metabolite may also interact with other biomolecules, such as enzymes, influencing their activity. These molecular interactions are crucial for understanding the overall effects of the metabolite on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of JWH 398 N-(4-hydroxypentyl) metabolite can change over time. The stability and degradation of the metabolite are important factors that influence its long-term effects on cellular function. Studies have shown that the metabolite can remain stable under certain conditions, but its degradation can lead to changes in its activity and effects. Long-term studies in both in vitro and in vivo settings are necessary to fully understand these temporal effects .
Dosage Effects in Animal Models
The effects of JWH 398 N-(4-hydroxypentyl) metabolite vary with different dosages in animal models. At lower doses, the metabolite may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects and toxic or adverse effects at high doses are important considerations in these studies. Understanding the dosage effects is crucial for determining the safe and effective use of the metabolite in research and potential therapeutic applications .
Metabolic Pathways
JWH 398 N-(4-hydroxypentyl) metabolite: is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of different metabolites in the body. Detailed studies on the metabolic pathways of the metabolite are essential for understanding its overall impact on biochemical processes .
Transport and Distribution
The transport and distribution of JWH 398 N-(4-hydroxypentyl) metabolite within cells and tissues are critical for its activity. The metabolite can interact with transporters and binding proteins that facilitate its movement and localization within the body. These interactions can influence its accumulation in specific tissues and its overall distribution. Understanding these transport and distribution mechanisms is important for determining the metabolite’s effects on different organs and systems .
Subcellular Localization
The subcellular localization of JWH 398 N-(4-hydroxypentyl) metabolite can affect its activity and function. The metabolite may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms can influence the metabolite’s interactions with other biomolecules and its overall impact on cellular processes. Detailed studies on subcellular localization are necessary to fully understand the metabolite’s role in cellular function .
准备方法
JWH 398 N-(4-羟基戊基) 代谢物的合成路线涉及特定的反应条件。不幸的是,文献中没有广泛提供详细的工业生产方法。
化学反应分析
反应类型: JWH 398 N-(4-羟基戊基) 代谢物可能发生各种反应,包括氧化、还原和取代。具体例子很少。
常用试剂和条件:氧化: 可能涉及氧化剂,如高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃)。
还原: 还原剂如氢化锂铝 (LiAlH₄) 或硼氢化钠 (NaBH₄) 可能发挥作用。
取代: 可能发生与卤代烷或其他亲电试剂的亲核取代反应。
主要产物: 由于研究有限,这些反应产生的确切主要产物尚待确定。
相似化合物的比较
虽然关于类似化合物的资料有限,但 JWH 398 N-(4-羟基戊基) 代谢物的独特之处在于其特定的结构和潜在的生物活性。
属性
IUPAC Name |
(4-chloronaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO2/c1-16(27)7-6-14-26-15-21(19-10-4-5-11-23(19)26)24(28)20-12-13-22(25)18-9-3-2-8-17(18)20/h2-5,8-13,15-16,27H,6-7,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHNVFXZDOAZAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017773 |
Source


|
| Record name | JWH-398 N-(4-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1537889-06-7 |
Source


|
| Record name | JWH-398 N-(4-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
